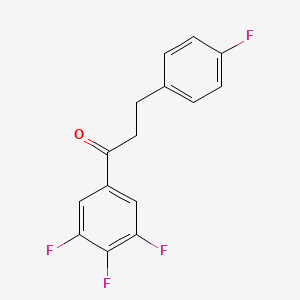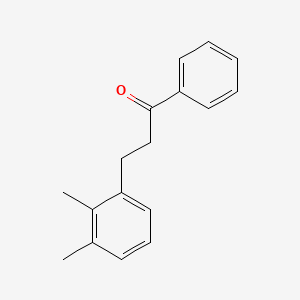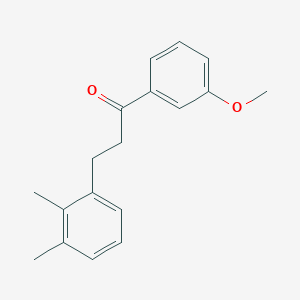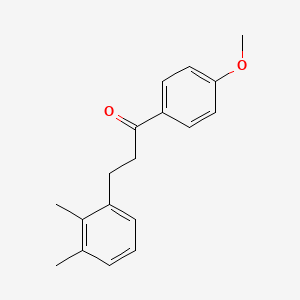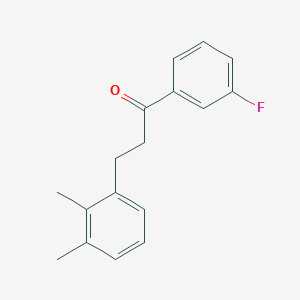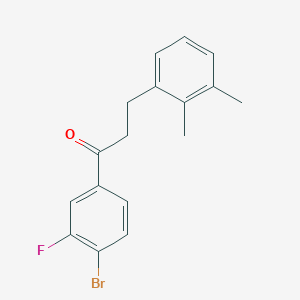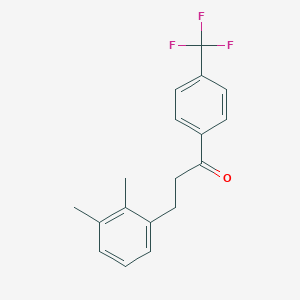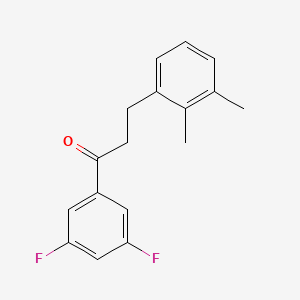
3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, also known as DFPP, is an organic compound with a wide range of applications in the field of scientific research. It has found use in organic synthesis, as a catalyst for the synthesis of other compounds, and as a reagent for the detection of various compounds. DFPP is also the active ingredient in some insecticides and herbicides. It has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Polymer Development : This compound has been utilized in the development of poly(arylene ether sulfone) anion exchange membranes. These membranes exhibit high alkaline stability and good hydroxide conductivity, attributed to the pendant benzyl-quaternary ammonium groups derived from this compound (Shi et al., 2017).
Polymer Synthesis for Advanced Materials : The compound has played a role in synthesizing novel poly(aryl ether ketone/sulfone)s. These materials demonstrate good solubility, thermal stability, and have applications in areas requiring materials with low dielectric constants and high transparency (Shang et al., 2012).
Electrochemistry and Sensing
Electroactive Poly(arylene Sulphide) Development : This compound is a key material in the electro-oxidative polymerization of related phenols, leading to polymers with semi-conductive properties and electrochemical responsiveness (Yamamoto et al., 1992).
Development of Electrochromic Polymers : Research has shown its derivatives can be used to synthesize high-contrast electrochromic polymers, which change color in response to electrical stimuli. These materials have potential applications in smart windows and electronic displays (Sankaran & Reynolds, 1997).
Chemical Synthesis and Reactions
Cyclocondensation Reactions : The compound is a crucial intermediate in synthesizing various pyrimidinones, demonstrating its importance in organic synthesis and medicinal chemistry (Bonacorso et al., 2003).
Facilitation of Synthetic Pathways : It has been utilized in the synthesis of precursors for more complex chemical structures, proving its utility in facilitating diverse synthetic pathways (Chou & Tsai, 1991).
Photophysical and Sensing Properties
Innovative Sensing Materials : Research includes its use in synthesizing novel indium(III) phthalocyanines. These compounds exhibit interesting photophysical properties and humidity sensing capabilities, important for environmental monitoring and electronic device applications (Keskin et al., 2016).
Fluorescent pH Probes : Derivatives of this compound have been developed as fluorescent pH probes, useful in biological and chemical sensing, owing to their enhanced fluorescence in response to changes in acidity (Baruah et al., 2005).
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUFQKCKUSZNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644868 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-89-0 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




